Mecoprop-d3
Description
Historical Context of Mecoprop and the Rationale for Isotopic Labeling
The unlabeled form of mecoprop ((RS)-2-(4-chloro-2-methylphenoxy)propanoic acid) was first commercialized in 1956 as part of the phenoxy herbicide class that revolutionized post-World War II agriculture. As a synthetic auxin mimic, mecoprop disrupts plant cell elongation in broadleaf weeds through competitive binding to the TIR1 auxin receptor complex. However, the racemic nature of early formulations led to recognition that herbicidal activity resided predominantly in the R-enantiomer (mecoprop-P), prompting regulatory shifts toward enantiopure products by the 1990s.
The drive for isotopic labeling emerged from analytical challenges in detecting trace herbicide residues. Conventional gas chromatography-mass spectrometry (GC-MS) methods for mecoprop faced limitations due to:
- Matrix interference in environmental samples
- Variable recovery rates during extraction (76–116% in passive air sampling)
- Inability to distinguish endogenous herbicide degradation from analytical artifacts
Deuterated analogs like this compound addressed these issues through isotopic dilution techniques. The first commercial synthesis of this compound in the early 2000s enabled precise correction for analyte losses during sample preparation by providing chemically identical internal standards with distinct mass spectral signatures. This innovation coincided with regulatory demands for lower detection limits (0.05–0.1 μg/L in EU water frameworks), driving adoption in environmental monitoring programs.
Table 1: Comparative Properties of Mecoprop and this compound
Fundamental Properties of Deuterium Substitution in Phenoxyalkanoic Acid Herbicides
The strategic incorporation of deuterium at non-labile positions (3,5,6-positions on the chlorinated aromatic ring) preserves the chemical reactivity of this compound while creating measurable mass differences. This substitution strategy considers:
Isotopic Effects on Molecular Interactions
Mass Spectrometric Differentiation
Analytical Performance Enhancements
The kinetic isotope effect (KIE) for this compound manifests most significantly in biological systems. In soil microbial communities, deuterium substitution reduces β-oxidation rates by 18–22% compared to protiated mecoprop, as demonstrated in ¹⁴C-labeled degradation studies. This property proves advantageous for tracking parent compound persistence versus metabolic byproducts in environmental fate studies.
Table 2: Kinetic Isotope Effects (KIE) in Deuterated Herbicide Analogs
Properties
IUPAC Name |
2-(4-chloro-2,3,5-trideuterio-6-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/i3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGYJSOUMFZEP-QGZYMEECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC(C)C(=O)O)C)[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662063 | |
| Record name | 2-{[4-Chloro-2-methyl(~2~H_3_)phenyl]oxy}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352431-15-3 | |
| Record name | 2-{[4-Chloro-2-methyl(~2~H_3_)phenyl]oxy}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method for synthesizing Mecoprop-d3 involves catalytic hydrogenation of a precursor compound using deuterium gas (). This approach typically employs a propargyl or alkene intermediate, where deuterium is introduced via heterogeneous catalysis. For instance, the methyl ester of mecoprop undergoes deuteration at the α-position of the propanoic acid chain under the following conditions:
-
Catalyst : 10% Palladium on carbon ()
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Deuterium Source : gas (99.8% purity)
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Solvent : Anhydrous tetrahydrofuran (THF) or ethyl acetate
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Temperature : 25–40°C
-
Pressure : 1–3 atm
The reaction proceeds via adsorption of onto the catalyst surface, followed by syn-addition to the unsaturated bond. Isotopic exchange occurs selectively at the methyl group adjacent to the ester functionality, ensuring minimal deuteration at other positions.
Optimization and Yield
Key parameters influencing yield and isotopic purity include:
-
Catalyst Loading : 5–10 wt% relative to substrate maximizes deuteration efficiency without side reactions.
-
Reaction Time : 12–24 hours ensures complete deuteration, as shorter durations lead to partial labeling.
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Deuterium Purity : Contaminants like or reduce isotopic enrichment, necessitating high-purity .
Typical yields exceed 85%, with isotopic purity >95% confirmed by -NMR and high-resolution mass spectrometry (HRMS).
Pd/C-Al-D2_22O Catalytic System
In Situ Deuterium Generation
An alternative method utilizes a system to generate gas in situ, eliminating the need for external cylinders. Aluminum powder reacts with to produce , which is then adsorbed onto for catalytic deuteration:
This approach reduces costs and enhances safety by avoiding high-pressure handling.
Procedure and Efficiency
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Substrate : Mecoprop methyl ester (1.0 mmol)
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Catalyst : (50 mg), aluminum powder (100 mg)
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Deuterium Source : (5 mL, 99.9% isotopic purity)
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Reaction Time : 8–12 hours at 50°C
Isotopic enrichment of 98% is achievable, with the reaction’s scalability demonstrated at pilot-plant levels.
Industrial-Scale Synthesis
Process Design
Industrial production of this compound integrates continuous-flow reactors to enhance throughput and consistency. Key features include:
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Reactor Type : Fixed-bed catalytic reactors with pellets
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Deuterium Delivery : On-site generation via electrolysis of
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Purification : Multi-stage distillation and preparative HPLC
Comparative Analysis of Preparation Methods
| Parameter | Catalytic Hydrogenation | Pd/C-Al-DO System |
|---|---|---|
| Deuterium Source | gas | |
| Reaction Time | 12–24 hours | 8–12 hours |
| Isotopic Purity | >95% | >98% |
| Scalability | Moderate | High |
| Cost | High ( gas) | Low () |
The method offers superior cost-efficiency and scalability, making it preferable for large-scale production.
Quality Control and Analytical Techniques
Isotopic Purity Assessment
Chemical Reactions Analysis
Types of Reactions: Mecoprop-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted phenoxypropanoic acids with different functional groups.
Scientific Research Applications
Mecoprop-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Environmental Testing: Used as a reference standard for the quantification of Mecoprop residues in environmental samples, such as soil and water.
Pharmacokinetic Studies: Employed in drug metabolism and pharmacokinetic studies to trace the distribution and elimination of Mecoprop in biological systems.
Analytical Chemistry: Utilized in the development and validation of analytical methods, including chromatography and mass spectrometry, for the detection and quantification of herbicides.
Toxicology Studies: Used to study the toxicological effects and metabolic pathways of Mecoprop in various organisms
Mechanism of Action
Mecoprop-d3, like its non-deuterated counterpart, functions as a selective herbicide. It mimics the plant hormone auxin, causing uncontrolled growth and ultimately leading to the death of broadleaf weeds. The compound targets specific pathways involved in cell division and elongation, disrupting normal plant growth processes. The deuterium labeling does not significantly alter the mechanism of action but allows for precise tracking and analysis in research studies .
Comparison with Similar Compounds
Key Properties of Mecoprop-d3:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈D₃ClO₃ | |
| Molecular Weight | 220.68 g/mol | |
| CAS Number | 352431-15-3 | |
| Primary Use | Internal standard for LC-MS/MS |
Comparison with Structurally Similar Compounds
Mecoprop (Non-Deuterated)
Mecoprop (CAS 93-65-2) is the parent compound, a phenoxy herbicide used to control broadleaf weeds. Its molecular formula is C₉H₁₁ClO₃ (MW: 202.635 g/mol) . Unlike this compound, it lacks deuterium, making it unsuitable as an internal standard due to indistinguishable isotopic signals in mass spectrometry.
Key Differences :
- Stability : this compound exhibits enhanced resistance to metabolic degradation compared to mecoprop, critical for long-term analytical reliability .
- Analytical Utility : this compound’s deuterium labeling allows precise quantification by offsetting matrix effects (e.g., ion suppression) in LC-MS/MS, whereas mecoprop’s signal is prone to environmental interference .
Mecoprop-D6 (Phenyl D3, Methyl D3)
Mecoprop-D6 (CAS 1705649-54-2) is a more extensively deuterated variant, with six deuterium atoms distributed across the phenyl and methyl groups.
Comparison with this compound :
¹Note: Despite differing deuterium counts, both compounds share identical molecular weights due to overlapping isotopic substitutions.
Functional Differences :
- Isotopic Purity : Mecoprop-D6’s higher deuteration may reduce cross-talk in multi-residue analyses, but its synthesis is more complex and costly .
- Retention Behavior: Limited data suggest mecoprop-D6 may exhibit slightly altered retention times compared to this compound in chromatographic separation, though evidence is inconclusive .
Comparison with Functionally Similar Deuterated Standards
Thiamethoxam-d3
Thiamethoxam-d3 (CAS unlisted) is a deuterated neonicotinoid insecticide used as an internal standard.
Contrast with this compound :
Key Insight : this compound is tailored for acidic herbicides, whereas thiamethoxam-d3 optimizes quantification of basic insecticides, reflecting analyte-specific deuterated standard design .
Chlortoluron-d6
Chlortoluron-d6 (CAS unlisted) is a deuterated urea herbicide internal standard.
Contrast with this compound :
Analytical Implications : Co-use of this compound and chlortoluron-d6 in multi-residue methods improves correction for variable ion suppression across analyte classes .
Critical Considerations in Application
Limitations of this compound as a Sole Internal Standard
Studies highlight that relying exclusively on this compound for pharmaceutical quantitation in wastewater led to suboptimal matrix-effect corrections, resulting in artificially low concentrations for some analytes (median retention: -7.1%) . This underscores the need for analyte-matched deuterated standards.
Biological Activity
Mecoprop-d3, a deuterated derivative of mecoprop, is a herbicide primarily used for controlling broadleaf weeds. Understanding its biological activity is crucial for assessing its safety and efficacy in agricultural settings. This article synthesizes findings from various studies, focusing on its pharmacokinetics, toxicological effects, and environmental impact.
Pharmacokinetics
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Male Rats | Female Rats |
|---|---|---|
| Bioavailability | 90-100% | 80-95% |
| Cmax (µg/g) | 27.8 | 31.5 |
| Tmax (hr) | 1.8 | 2.7 |
| T1/2 (hr) | 6.4 | 4.2 |
Metabolism
Acute Toxicity
This compound has been evaluated for its acute toxicity through various studies:
- Oral LD50 : Approximately 431 mg/kg body weight in rats.
- Dermal LD50 : Greater than 2000 mg/kg body weight.
- Inhalation LC50 : More than 2.13 mg/L over a four-hour exposure period .
These findings suggest that while mecocprop-d3 poses some risk through ingestion or inhalation, it is relatively safe upon dermal exposure.
Long-term Toxicity
Ecotoxicological Impact
This compound's environmental persistence and potential for bioaccumulation necessitate careful consideration in agricultural applications. Studies indicate that while it can degrade in soil and water environments, its metabolites may pose risks to non-target organisms . The degradation pathways are influenced by microbial activity and environmental conditions, which can vary widely across different ecosystems.
Table 2: Ecotoxicological Studies Summary
Case Study: Worker Exposure Risk Assessment
Case Study: Environmental Monitoring
Monitoring programs have been initiated to evaluate the presence of mecocprop-d3 and its metabolites in groundwater and surface water sources near agricultural sites. Preliminary results indicate variable levels of contamination, prompting further investigation into the long-term ecological impacts of herbicide use in these areas .
Q & A
Q. What analytical methodologies are most effective for detecting and quantifying Mecoprop-d3 in environmental samples?
this compound is commonly analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Deuterium labeling reduces matrix interference by shifting the mass-to-charge ratio, enabling precise quantification. Key validation parameters include linearity (R² ≥ 0.99), recovery rates (70–120%), and limits of detection (LOD < 1 ng/L). Calibration curves should incorporate isotopic internal standards to correct for ion suppression/enhancement .
Q. How should researchers prepare and store this compound solutions to ensure stability during experiments?
Stock solutions should be prepared in deuterated solvents (e.g., DMSO-d6) to minimize proton exchange. Store at -20°C in amber vials to prevent photodegradation. Regular purity checks via nuclear magnetic resonance (NMR) or high-resolution MS are recommended to confirm isotopic integrity (>98% deuterium incorporation) .
Q. What are the critical considerations for using this compound as an internal standard in degradation studies?
Ensure physicochemical similarity to the target analyte (e.g., Mecoprop) to account for extraction efficiency and matrix effects. Validate co-elution behavior under varying chromatographic conditions (e.g., gradient elution, column temperatures). Monitor deuterium loss during sample preparation (e.g., solid-phase extraction) using spike-and-recovery tests .
Advanced Research Questions
Q. How do deuterium isotope effects influence the environmental fate of this compound compared to its non-deuterated counterpart?
Deuterium substitution alters bond dissociation energies (BDEs), potentially reducing biodegradation rates. For example, C-D bonds in this compound may resist microbial cleavage, leading to prolonged half-lives in soil. Controlled microcosm studies with isotopically labeled and unlabeled compounds are essential to quantify kinetic isotope effects (KIEs). Use kinetic modeling (e.g., first-order decay) and compound-specific isotope analysis (CSIA) to differentiate abiotic vs. biotic degradation pathways .
Q. What experimental designs resolve contradictions in reported degradation pathways of this compound across studies?
Discrepancies may arise from varying environmental conditions (e.g., pH, microbial communities). Employ factorial design experiments to isolate variables, such as aerobic/anaerobic incubation or temperature gradients. Pair high-resolution mass spectrometry (HRMS) with stable isotope probing (SIP) to track metabolite formation. Meta-analyses of published datasets can identify confounding factors (e.g., organic carbon content) .
Q. How can researchers optimize data normalization when using this compound in multi-residue analytical workflows?
Normalize responses using matrix-matched calibration standards to account for signal suppression. Apply isotope dilution mass spectrometry (IDMS) with correction factors for each analyte. Validate cross-reactivity by spiking this compound into samples containing structurally similar herbicides (e.g., 2,4-D, Dicamba). Statistical tools like principal component analysis (PCA) can identify outliers in large datasets .
Q. What strategies mitigate deuterium exchange in this compound during long-term environmental exposure studies?
Use sealed systems (e.g., anaerobic chambers) to minimize contact with proton donors (e.g., water, organic acids). Periodically analyze deuterium retention via LC-HRMS and compare with control samples. For field studies, employ passive samplers (e.g., POCIS) to reduce handling-induced isotopic exchange .
Methodological Best Practices
Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?
Provide detailed reaction conditions (e.g., catalysts, deuterium sources), purification steps (e.g., column chromatography), and spectroscopic validation data (NMR, MS) in supplementary materials. Reference established protocols from journals like the Beilstein Journal of Organic Chemistry .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity assays?
Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological significance. For omics data, apply false discovery rate (FDR) corrections to mitigate Type I errors .
Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?
Partner with computational chemists to model isotope effects using density functional theory (DFT). Collaborate with microbiologists to characterize degradation pathways via metagenomic sequencing. Cross-disciplinary peer review ensures methodological rigor and relevance to regulatory frameworks (e.g., EU chemical data platforms) .
Data Reporting and Ethics
Q. What metadata standards are critical for publishing this compound datasets?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw instrument files (e.g., .RAW, .D), sample preparation logs, and environmental metadata (e.g., temperature, pH). Use repositories like Zenodo or Figshare for long-term archiving .
Q. How should researchers address ethical considerations in field studies involving this compound?
Disclose potential ecological risks in ethics proposals. Obtain permits for environmental sampling and adhere to chemical disposal regulations (e.g., OSHA guidelines). Transparently report conflicts of interest, particularly if funded by agrochemical industries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
